molecular formula C9H13NO B11945492 9-azabicyclo[6.2.0]dec-4-en-10-one CAS No. 4946-37-6

9-azabicyclo[6.2.0]dec-4-en-10-one

Cat. No.: B11945492
CAS No.: 4946-37-6
M. Wt: 151.21 g/mol
InChI Key: LGFGPHLZVAEHME-UHFFFAOYSA-N
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Description

9-azabicyclo[6.2.0]dec-4-en-10-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is part of the bicyclic lactam family and is known for its unique structure, which includes a fused eight-membered ring and a four-membered ring. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

The synthesis of 9-azabicyclo[6.2.0]dec-4-en-10-one can be achieved through various methods. One common synthetic route involves the addition of chlorosulfonyl isocyanate to cyclooctadiene, followed by N-hydroxymethylation and lipase-catalyzed asymmetric acylation . The reaction conditions typically involve the use of organic solvents such as diisopropyl ether and temperatures around -15°C . Industrial production methods may vary, but they often involve similar steps with optimizations for scale and yield.

Chemical Reactions Analysis

9-azabicyclo[6.2.0]dec-4-en-10-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. Major products formed from these reactions can include various substituted lactams and amides .

Mechanism of Action

The mechanism of action of 9-azabicyclo[6.2.0]dec-4-en-10-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its role as an intermediate in the synthesis of anatoxin-a suggests that it may interact with nicotinic acetylcholine receptors, leading to neurotoxic effects . The pathways involved in these interactions are complex and often require further research to fully elucidate.

Comparison with Similar Compounds

9-azabicyclo[6.2.0]dec-4-en-10-one can be compared with other similar compounds such as 9-methyl-9-azabicyclo[6.2.0]dec-4-en-10-one and 9-oxabicyclo[6.1.0]non-4-yl phenylcarbamate . These compounds share similar bicyclic structures but differ in their functional groups and specific chemical properties.

Properties

IUPAC Name

9-azabicyclo[6.2.0]dec-4-en-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFGPHLZVAEHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC=C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300196
Record name 9-azabicyclo[6.2.0]dec-4-en-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4946-37-6
Record name 9-azabicyclo[6.2.0]dec-4-en-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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